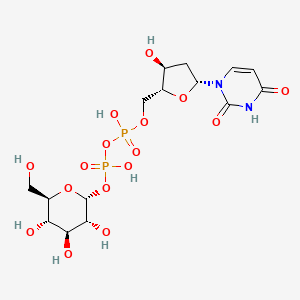
Uridine diphosphate 2-deoxyglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine diphosphate 2-deoxyglucose, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O16P2 and its molecular weight is 550.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Pathways and Metabolism
UDP-2-deoxyglucose serves as a substrate for several enzymatic reactions, particularly in the synthesis of glycosylated compounds. It is involved in:
- Glycogen Synthesis : UDP-2-deoxyglucose acts as a precursor in the synthesis of glycogen, which is a primary storage form of glucose in animals. This process is crucial for maintaining energy homeostasis in cells .
- Glycosylation Reactions : The compound is utilized in glycosylation processes, where it donates sugar moieties to proteins and lipids, influencing their structure and function. This is particularly relevant in the synthesis of glycoproteins and glycolipids .
Cancer Research
The role of UDP-2-deoxyglucose has been extensively studied in cancer biology:
- Inhibition of Glycolysis : UDP-2-deoxyglucose can inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells. By mimicking glucose, it competes with glucose for uptake and metabolism, leading to reduced ATP production and potentially hindering tumor growth .
- Combination Therapies : Recent studies have shown that combining UDP-2-deoxyglucose with other therapeutic agents can enhance the efficacy of cancer treatments. For instance, its use alongside traditional chemotherapeutics has been investigated to overcome drug resistance mechanisms in tumors .
Biotechnological Applications
In biotechnology, UDP-2-deoxyglucose has important applications:
- Metabolic Engineering : The compound is utilized to engineer metabolic pathways in microorganisms for the production of biofuels and bioplastics. By manipulating pathways involving UDP-2-deoxyglucose, researchers can enhance the yield of desired products from renewable resources .
- Plant Imaging and Tracing : In plant biology, derivatives of 2-deoxyglucose have been used as radiotracers to study solute transport and metabolic processes within plant systems. This application aids in understanding nutrient uptake and allocation within plants .
Case Study 1: Cancer Treatment Efficacy
A study investigated the effects of UDP-2-deoxyglucose on glycolytic inhibition in various cancer cell lines. The findings indicated that treatment with UDP-2-deoxyglucose led to a significant reduction in cell proliferation rates compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
Case Study 2: Metabolic Engineering
In a metabolic engineering project aimed at producing bioethanol from lignocellulosic biomass, researchers employed UDP-2-deoxyglucose to enhance the conversion efficiency of sugars into ethanol. The engineered strains exhibited improved fermentation rates due to optimized utilization of nucleotide sugars.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Impact/Outcome |
|---|---|---|
| Biochemical Pathways | Glycogen synthesis | Energy storage regulation |
| Cancer Research | Glycolysis inhibition | Reduced tumor growth |
| Biotechnology | Metabolic engineering for biofuel production | Enhanced yield from renewable resources |
| Plant Biology | Radiotracer for nutrient tracing | Improved understanding of plant metabolism |
Propriétés
Numéro CAS |
6659-40-1 |
|---|---|
Formule moléculaire |
C15H24N2O16P2 |
Poids moléculaire |
550.3 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O16P2/c18-4-7-11(21)12(22)13(23)14(31-7)32-35(27,28)33-34(25,26)29-5-8-6(19)3-10(30-8)17-2-1-9(20)16-15(17)24/h1-2,6-8,10-14,18-19,21-23H,3-5H2,(H,25,26)(H,27,28)(H,16,20,24)/t6-,7+,8+,10+,11+,12-,13+,14+/m0/s1 |
Clé InChI |
AOQZFKXRCMSXKA-SEKGBAOZSA-N |
SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonymes |
UDP-2-deoxy-D-glucose UDP-2-deoxyglucose uridine diphosphate 2-deoxy-D-glucose uridine diphosphate 2-deoxyglucose uridine diphosphate 2-deoxyglucose, beta-D-glucopyranosyl cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















